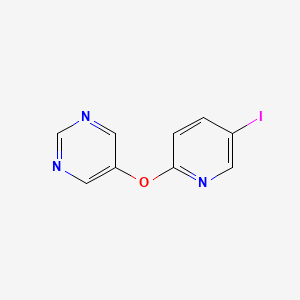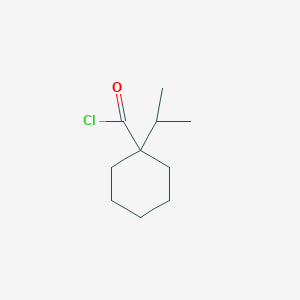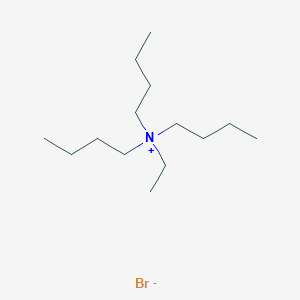![molecular formula C18H21NO3 B8506189 1-[4-[(3-aminophenyl)methoxy]-2-hydroxy-3-propylphenyl]ethanone CAS No. 104013-60-7](/img/structure/B8506189.png)
1-[4-[(3-aminophenyl)methoxy]-2-hydroxy-3-propylphenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[(3-aminophenyl)methoxy]-2-hydroxy-3-propylphenyl]ethanone is a complex organic compound with a unique structure that includes an aminophenyl group, a methoxy group, a hydroxy group, and a propyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(3-aminophenyl)methoxy]-2-hydroxy-3-propylphenyl]ethanone typically involves multiple steps, starting with the preparation of the aminophenyl and methoxyphenyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in the synthesis include boron reagents for Suzuki–Miyaura coupling , and reducing agents such as sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-[(3-aminophenyl)methoxy]-2-hydroxy-3-propylphenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The aminophenyl group can be reduced to form an amine.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the aminophenyl group can produce an amine.
Scientific Research Applications
1-[4-[(3-aminophenyl)methoxy]-2-hydroxy-3-propylphenyl]ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme interactions and protein-ligand binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-[(3-aminophenyl)methoxy]-2-hydroxy-3-propylphenyl]ethanone involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(2-aminophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one: This compound has a similar structure but lacks the methoxy and propyl groups.
(E)-1-(2-amino-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: This compound contains additional methoxy groups and has different biological activities.
Uniqueness
1-[4-[(3-aminophenyl)methoxy]-2-hydroxy-3-propylphenyl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
104013-60-7 |
|---|---|
Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-[4-[(3-aminophenyl)methoxy]-2-hydroxy-3-propylphenyl]ethanone |
InChI |
InChI=1S/C18H21NO3/c1-3-5-16-17(9-8-15(12(2)20)18(16)21)22-11-13-6-4-7-14(19)10-13/h4,6-10,21H,3,5,11,19H2,1-2H3 |
InChI Key |
ITCMHBZPGGTAMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCC2=CC(=CC=C2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

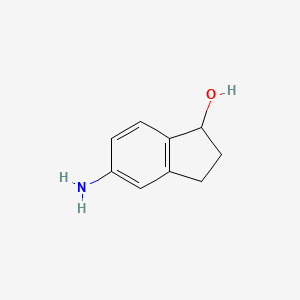
![N-[(3,5-Dimethylphenoxy)acetyl]-L-glutamic acid](/img/structure/B8506119.png)
![5-Chloro-1-{[(2-methylphenyl)methoxy]methyl}pyrimidin-2(1H)-one](/img/structure/B8506121.png)
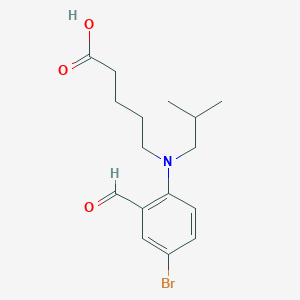
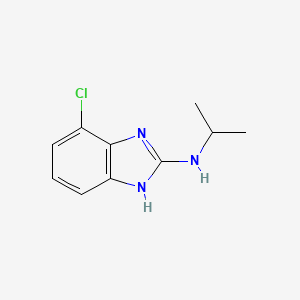
![Benzyl 3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8506157.png)
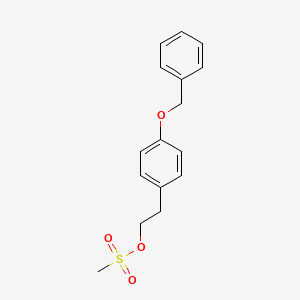
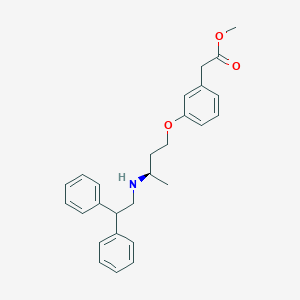
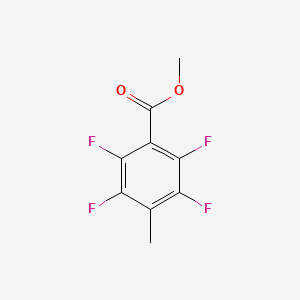
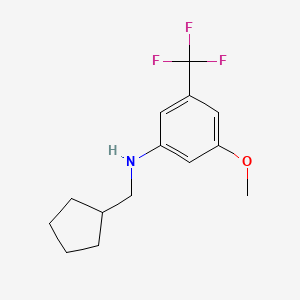
phosphanium bromide](/img/structure/B8506197.png)
